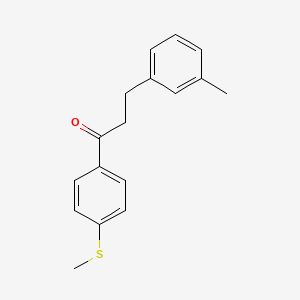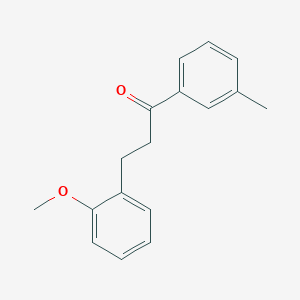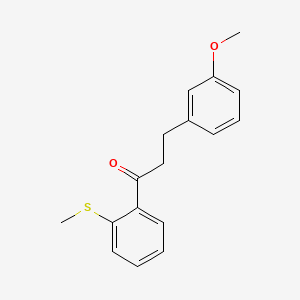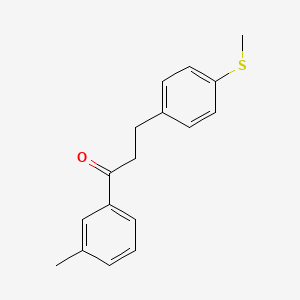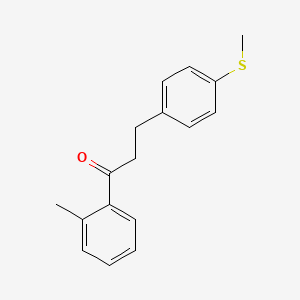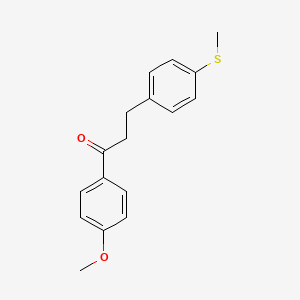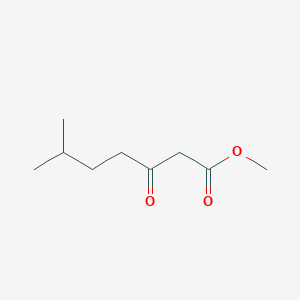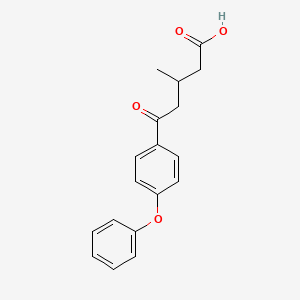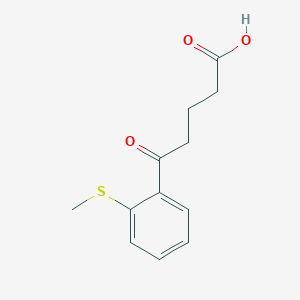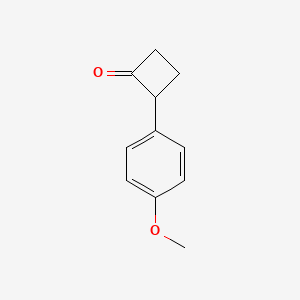
2-(4-Methoxyphenyl)cyclobutan-1-one
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclobutan-1-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of THC in marijuana. MMB-2201 is a Schedule I controlled substance in the United States and is illegal to possess, distribute, or manufacture.
Aplicaciones Científicas De Investigación
Photocycloaddition Studies
The compound has been utilized in studies exploring photocycloaddition reactions. For instance, Minter et al. (2002) investigated the [2 + 2] photocycloaddition of N‐methylisocarbostyril and 4‐methoxy‐3‐buten‐2‐one, demonstrating the potential of de Mayo type reactions using an isocarbostyril and a stable β‐dicarbonyl enol derivative (Minter et al., 2002).
Antimicrobial Activity
Schiff base ligands containing cyclobutane and thiazole rings, including derivatives of 2-(4-Methoxyphenyl)cyclobutan-1-one, have been prepared and evaluated for their antimicrobial activities. Studies by Cukurovalı et al. (2002, 2003) revealed that some of these complexes exhibit antimicrobial properties against various microorganisms (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).
Corrosion Inhibition
A study by Unnisa et al. (2019) used derivatives of this compound as corrosion inhibitors. These compounds demonstrated significant efficiency in inhibiting metal corrosion, based on both electrochemical and nonelectrochemical methods (Unnisa et al., 2019).
Organic Synthesis and Photochemistry
In organic synthesis and photochemistry, derivatives of this compound have been used in various reactions. For example, Izquierdo et al. (2002) detailed the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, demonstrating the versatility of these compounds in organic synthesis (Izquierdo et al., 2002).
Stereoselective Synthesis
The compound has been involved in studies on stereoselective synthesis. Khatri & Sieburth (2015) used similar compounds in a low-temperature Cope rearrangement to synthesize sesquiterpenes, demonstrating the compound's role in complex organic syntheses (Khatri & Sieburth, 2015).
Quantum Dot Photocatalysis
The compound's derivatives were also explored in the field of quantum dot photocatalysis. Jiang et al. (2019) utilized these derivatives in [2+2] photocycloadditions photocatalyzed by quantum dots, highlighting their potential in the synthesis of bioactive molecules (Jiang et al., 2019).
Mecanismo De Acción
The mechanism of action for 2-(4-Methoxyphenyl)cyclobutan-1-one is not explicitly mentioned in the available resources. It’s important to note that the compound is used for research purposes and is not intended for human or veterinary use.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIOSZMFYMXENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506928 | |
| Record name | 2-(4-Methoxyphenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70106-27-3 | |
| Record name | 2-(4-Methoxyphenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


